1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea
Overview
Description
1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea, also known as CTMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTMU is a thiadiazole derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for scientific research.
Mechanism of Action
The mechanism of action of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell proliferation and inflammation. 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea exhibits unique biochemical and physiological effects that make it a promising candidate for scientific research. 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death. 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level, making it suitable for use in various experiments. However, 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea. One potential direction is the development of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea-based drugs for the treatment of cancer and inflammation. Another direction is the study of the mechanism of action of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea, which could lead to the development of new drugs with similar mechanisms of action. Additionally, further studies are needed to explore the potential applications of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea in other fields of scientific research.
In conclusion, 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its unique biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanism of action of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea and explore its potential applications in other fields of scientific research.
Scientific Research Applications
1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is in the field of medicinal chemistry. 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has been shown to exhibit potent antitumor activity against various cancer cell lines. 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has also been studied for its potential use as an anti-inflammatory agent, with promising results.
properties
IUPAC Name |
1-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2S2/c1-15-4-3-10-6(14)11-7-12-13-8(17-7)16-5-2-9/h3-5H2,1H3,(H2,10,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGNMWCGFDSLLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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